

An In-Depth Technical Guide to 4-chloro-N-ethyl-3-nitroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-chloro-N-ethyl-3-nitroaniline

Cat. No.: B13311770

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-chloro-N-ethyl-3-nitroaniline**, including its chemical identity, physicochemical properties, proposed synthesis, and relevant experimental protocols for characterization and evaluation of biological activity. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Chemical Identity

The nomenclature and structural identifiers for the compound of interest are crucial for accurate documentation and research.

- IUPAC Name: **4-chloro-N-ethyl-3-nitroaniline**[\[1\]](#)
- CAS Number: 1157074-03-7[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₈H₉ClN₂O₂[\[1\]](#)[\[2\]](#)
- Molecular Weight: 200.62 g/mol [\[1\]](#)[\[2\]](#)
- Canonical SMILES: CCNC1=CC(=C(C=C1)Cl)--INVALID-LINK--[O-][\[1\]](#)
- InChIKey: PLPSKERNYGVTFK-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)

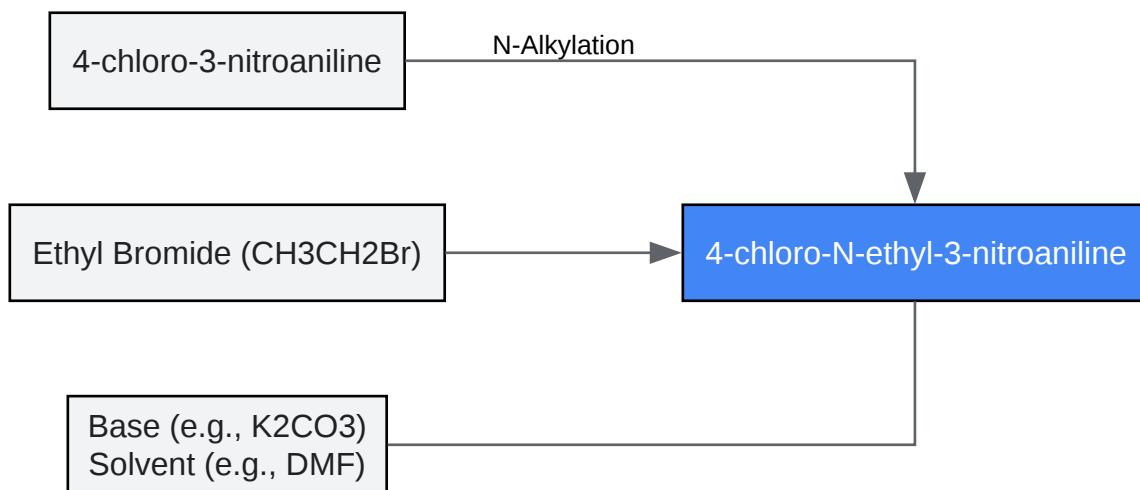
Synonyms:[1]

- Molport-008-722-466
- AKOS009156210
- CS-0287243
- EN300-164339

Physicochemical and Computed Properties

A summary of the key physicochemical and computed descriptors for **4-chloro-N-ethyl-3-nitroaniline** is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

Property	Value	Source
Molecular Weight	200.62 g/mol	PubChem[1]
Molecular Formula	C ₈ H ₉ ClN ₂ O ₂	PubChem[1]
XLogP3	2.6	PubChem (Computed)[1]
Hydrogen Bond Donor Count	1	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	3	PubChem (Computed)[1]
Rotatable Bond Count	2	PubChem (Computed)[1]
Exact Mass	200.0352552 Da	PubChem (Computed)[1]
Topological Polar Surface Area	57.9 Å ²	PubChem (Computed)[1]
Heavy Atom Count	13	PubChem (Computed)[1]


Synthesis and Experimental Protocols

While a direct, published protocol for the synthesis of **4-chloro-N-ethyl-3-nitroaniline** is not readily available, a plausible synthetic route can be proposed based on established chemical

methodologies for analogous compounds, such as the N-alkylation of a substituted aniline.[3] [4]

Proposed Synthetic Pathway: N-Alkylation of 4-chloro-3-nitroaniline

The most direct approach involves the N-alkylation of 4-chloro-3-nitroaniline with an ethylating agent like ethyl bromide or ethyl iodide in the presence of a base.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic route for **4-chloro-N-ethyl-3-nitroaniline**.

Detailed Experimental Protocol: N-Alkylation

This protocol is adapted from the synthesis of similar N-alkylated nitroaniline derivatives.[3]

- Reaction Setup: To a solution of 4-chloro-3-nitroaniline (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add an anhydrous base like potassium carbonate (2.0-3.0 eq).
- Stirring: Stir the resulting suspension at room temperature for approximately 15-20 minutes to ensure adequate mixing.
- Addition of Alkylating Agent: Add an ethylating agent, such as ethyl bromide or ethyl iodide (1.2-1.5 eq), dropwise to the reaction mixture.

- Heating: Heat the reaction mixture to a temperature between 60-80 °C and maintain stirring for 12-24 hours.
- Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.
- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
- Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Concentrate the solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane), to yield pure **4-chloro-N-ethyl-3-nitroaniline**.

Analytical Characterization Protocols

Structural confirmation and purity assessment are critical steps following synthesis. Standard analytical techniques such as HPLC and GC-MS would be employed.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment^[5]

- Instrumentation: Standard HPLC system with a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., starting with 60:40 v/v). For LC-MS compatibility, 0.1% formic acid can be added.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: A wavelength in the range of 254-380 nm is suitable due to the nitro and aniline chromophores.

- Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile or methanol. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation[5]

- Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Column: Non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium, at a constant flow of 1.0-1.5 mL/min.
- Injector Temperature: 250 °C.
- Oven Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at 15 °C/min.
 - Final hold: 5 minutes at 280 °C.
- Mass Spectrometer Parameters:
 - Ionization Mode: EI at 70 eV.
 - Mass Range: m/z 40-500.
 - Source Temperature: 230 °C.

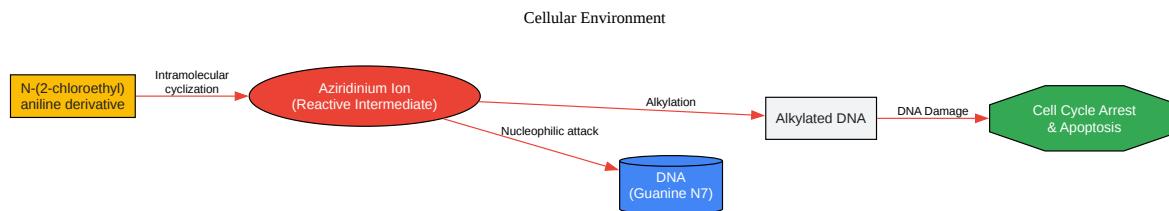
Biological Activity and Evaluation

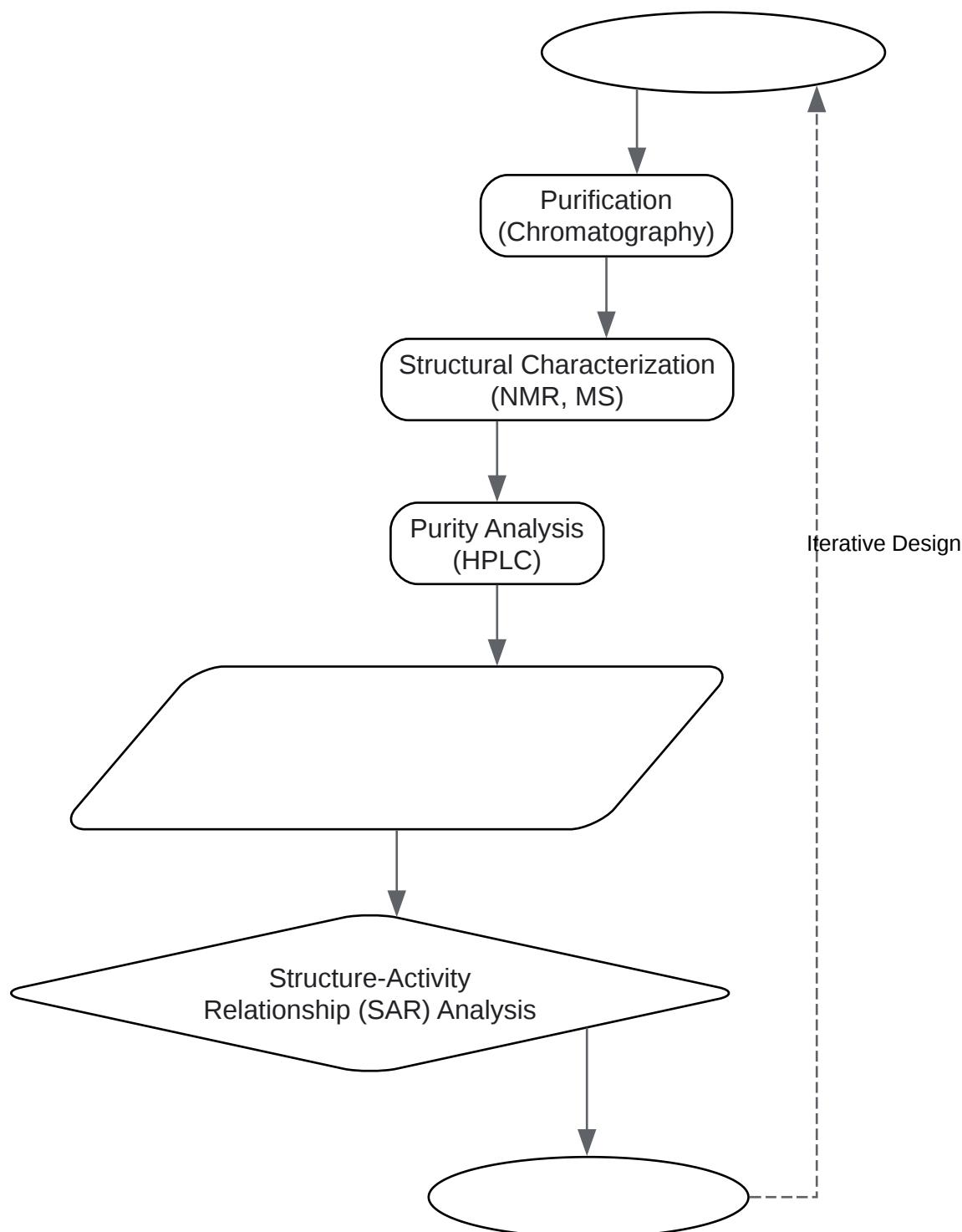
The N-(2-chloroethyl)-aniline scaffold is a known pharmacophore in medicinal chemistry, with the chloroethyl group acting as a potential alkylating agent for biological macromolecules like DNA, a mechanism utilized by some anticancer drugs.[6] The nitro group, being strongly electron-withdrawing, can modulate this reactivity and may also be bioreduced to reactive intermediates.[6]

Hypothetical Comparative Biological Data

The following tables present hypothetical, illustrative data for a series of N-(2-chloroethyl)-4-nitroaniline derivatives to demonstrate potential structure-activity relationships (SAR). This data is based on general principles observed for this class of compounds.[\[6\]](#)

Table 1: Comparative Cytotoxicity against HCT-116 Cells[\[6\]](#)


Compound ID	Derivative Name	Substituent (R)	IC ₅₀ (μM)
NCNA-1	N-(2-chloroethyl)-4-nitroaniline	-H	45.2
NCNA-2	N-(2-chloroethyl)-2-methyl-4-nitroaniline	-CH ₃ (ortho)	35.8
NCNA-4	N-(2-chloroethyl)-2,6-dimethyl-4-nitroaniline	-di-CH ₃ (ortho)	28.5
NCNA-5	N-(2-chloroethyl)-3-methoxy-4-nitroaniline	-OCH ₃ (meta)	52.7
NCNA-6	N-(2-chloroethyl)-3-chloro-4-nitroaniline	-Cl (meta)	65.4


Table 2: Comparative Antimicrobial Activity (MIC in μg/mL)[\[6\]](#)

Compound ID	Staphylococcus aureus (Gram-positive)	Escherichia coli (Gram-negative)
NCNA-1	64	>128
NCNA-2	32	128
NCNA-4	16	64
NCNA-5	128	>128
NCNA-6	>128	>128

Proposed Mechanism of Action

The biological activity is linked to the chemical structure. The 2-chloroethyl group can form a reactive aziridinium ion, which then alkylates nucleophilic sites on biomolecules, particularly the N7 position of guanine in DNA, leading to cytotoxicity.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-chloro-N-ethyl-3-nitroaniline | C8H9ClN2O2 | CID 43425873 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 4-chloro-N-ethyl-3-nitroaniline | 1157074-03-7 | Buy Now [molport.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-chloro-N-ethyl-3-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13311770#iupac-name-and-synonyms-for-4-chloro-n-ethyl-3-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com